7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a chloro substituent, and a dimethoxyphenyl ethyl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the quinazolinone core with 3,4-dimethoxyphenylethyl bromide under basic conditions.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, potentially leading to dechlorination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has shown potential in various bioassays. It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-quinazolinone: Lacks the dimethoxyphenyl ethyl group and sulfanylidene group.
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinone: Lacks the chloro and sulfanylidene groups.
2-sulfanylidene-4-quinazolinone: Lacks the chloro and dimethoxyphenyl ethyl groups.
Uniqueness
The uniqueness of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the chloro, dimethoxyphenyl ethyl, and sulfanylidene groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.
Properties
CAS No. |
422526-71-4 |
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Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.86 |
IUPAC Name |
7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-5-4-12(19)10-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
FUPZYWXCXPFNAC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
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